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lacticin Q

Cat. No.: B1576265
Attention: For research use only. Not for human or veterinary use.
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Description

Lacticin Q is a novel, class II bacteriocin originally isolated from Lactococcus lactis QU 5, consisting of 53 amino acids with a formylated N-terminal methionine residue and a molecular mass of approximately 5,926 Da . This cationic peptide exhibits broad-spectrum antibacterial activity against various Gram-positive bacteria, including Bacillus coagulans , Listeria innocua , and Pediococcus pentosaceus , at minimum inhibitory concentrations (MICs) in the nanomolar range, demonstrating potency comparable to the well-known bacteriocin nisin A . Its primary mechanism of action involves a rapid and high-level permeabilization of the bacterial cell membrane . Unlike nisin A, which requires lipid II as a docking molecule for pore formation, this compound functions independently of specific receptors, making it a valuable tool for studying alternative antimicrobial mechanisms and overcoming nisin-specific resistance pathways . Upon interaction with the target membrane, this compound forms an amphiphilic α-helical structure, leading to pore formation that causes the efflux of essential intracellular components, such as ATP, resulting in rapid cell death . This compound is characterized by its high stability, retaining activity after heat treatment and across a wide pH range, and notably, it remains stable under alkaline conditions where nisin A is inactivated . These properties make this compound an excellent candidate for fundamental research in antimicrobial mechanisms, the development of novel anti-infectives to address antibiotic resistance, and exploration in food safety applications as a biopreservative . This product is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

bioactivity

Gram+,

sequence

MAGFLKVVQLLAKYGSKAVQWAWANKGKILDWLNAGQAIDWVVSKIKQILGIK

Origin of Product

United States

Genetic Basis of Lacticin Q Production and Regulation

Producer Organism and Strain Characteristics

Lacticin Q is produced by the bacterium Lactococcus lactis QU 5. nih.gov

Lactococcus lactis QU 5: Ecological Niche and Isolation

Lactococcus lactis QU 5 was isolated from corn. researchgate.nettandfonline.com

Genetic Location of Biosynthetic Determinants (Plasmid vs. Chromosomal)

The genes responsible for this compound production are located within a dedicated gene cluster. nih.govresearchgate.netmdpi.com While the production of some class II bacteriocins is associated with plasmids, the genetic location of the this compound biosynthetic gene cluster in Lactococcus lactis QU 5 is on the chromosome. frontiersin.org

Genomic Organization of this compound Biosynthetic Genes

The this compound biosynthetic genes are organized as a cluster, crucial for both production and self-immunity. nih.govresearchgate.netoup.comasm.org This cluster includes the structural gene encoding the bacteriocin (B1578144) peptide and several associated genes. nih.govresearchgate.netoup.comasm.org

Structural Gene (lnqQ) Encoding the Precursor Peptide

The structural gene for this compound is designated lnqQ. nih.govresearchgate.netoup.comasm.org This gene encodes the precursor peptide of this compound. nih.govresearchgate.netoup.comasm.org A distinguishing feature of this compound, as a leaderless bacteriocin, is that its precursor peptide lacks an N-terminal leader sequence, meaning it is active immediately after translation. mdpi.comencyclopedia.pubmicrobiologyresearch.orgasm.org

Associated Gene Cluster (lnqBCDEF)

Following the lnqQ structural gene is a cluster of five associated genes: lnqBCDEF. nih.govresearchgate.netoup.comasm.org This gene cluster is involved in the production and self-immunity of this compound. nih.govresearchgate.netoup.comasm.org The lnqBCDEF genes are highly conserved with the lnzBCDEF gene locus found in Lactococcus lactis QU 14, which produces the homologous bacteriocin lacticin Z. tandfonline.comoup.com

Functional analysis has revealed the roles of the proteins encoded by this cluster. The genes lnqEF encode an ATP-binding cassette (ABC) transporter, with LnqE serving as the membrane-spanning domain and LnqF as the cytoplasmic ATPase domain. asm.orgresearchgate.netnih.gov This ABC transporter is essential for the secretion of this compound and plays a key role in self-immunity. mdpi.comasm.orgencyclopedia.pubresearchgate.netnih.govresearchgate.net While LnqEF is the minimal unit required for sufficient immunity, LnqBCD are considered accessory proteins that support the activity of LnqEF, contributing partially to immunity. mdpi.comasm.orgencyclopedia.pubnih.govresearchgate.net Comprehensive gene disruption studies have demonstrated that the complete set of lnqQBCDEF is necessary for this compound production. asm.orgnih.gov

Here is a summary of the genes in the lnq cluster and their functions:

GeneEncoded ProteinProposed Function(s)
lnqQThis compound precursor peptideStructural bacteriocin peptide
lnqBPutative membrane protein (partial homology to ABC transporter permease)Accessory protein for secretion and immunity asm.orgnih.gov
lnqCPutative membrane protein (homology to membrane permease)Accessory protein for secretion and immunity asm.orgnih.gov
lnqDPutative membrane protein (homology to membrane protein/YdbT homolog)Accessory protein for secretion and immunity asm.orgnih.gov
lnqEABC transporter membrane-spanning domainSecretion and essential for immunity asm.orgresearchgate.netnih.govresearchgate.net
lnqFABC transporter cytoplasmic ATPase domainSecretion and essential for immunity asm.orgresearchgate.netnih.govresearchgate.net

Transcriptional Regulation of this compound Biosynthesis

The transcription of the this compound biosynthetic genes (lnqQBCDEF) is regulated. nih.govresearchgate.netoup.com A gene encoding a putative transcriptional regulator, lnqR, is located upstream of the lnqQBCDEF cluster. nih.govresearchgate.netoup.commicrobiologyresearch.org LnqR belongs to the TetR-family of transcriptional regulators. nih.govresearchgate.netoup.com

Interestingly, unlike typical TetR-family repressors, LnqR acts as a positive regulator of this compound production. nih.govresearchgate.netoup.com Overexpression of LnqR has been shown to increase the transcript levels of the lnqQBCDEF genes, indicating that these six genes are transcribed together as a single operon or transcriptional unit. nih.govresearchgate.netoup.com

Furthermore, the expression of LnqR, and consequently this compound production by L. lactis QU 5, is temperature-dependent. nih.govresearchgate.netoup.comoup.com Decreased production of this compound at higher temperatures (e.g., 37°C) corresponds with reduced transcripts of lnqR and the downstream lnqQBCDEF genes. oup.comoup.com

Here is a table summarizing the effect of LnqR overexpression on the transcription of lnq genes:

GeneFold Change in Transcription (with LnqR overexpression at 30°C)
lnqQ2.76 ± 0.14-fold higher oup.com
lnqB2.17 ± 0.09-fold higher oup.com
lnqC2.32 ± 0.15-fold higher oup.com
lnqD1.86 ± 0.11-fold higher oup.com
lnqEData not explicitly provided in snippet for lnqE oup.com
lnqFData not explicitly provided in snippet for lnqF oup.com

Note: The fold change data for lnqE and lnqF were not explicitly available in the provided search snippets, although the text indicates the entire operon is more highly transcribed. oup.com

Identification of Regulatory Genes (e.g., lnqR, TetR Family)

A key regulatory gene involved in this compound production is lnqR, which encodes a protein belonging to the TetR family of transcriptional regulators. researchgate.netoup.comnih.govmdpi.comfrontiersin.orgmdpi.comoup.com The lnqR gene is located near the lnqQBCDEF cluster. researchgate.netresearchgate.netoup.comoup.com

Mechanisms of Positive Transcriptional Control

Unlike many TetR-family regulators that act as repressors, LnqR functions as a positive transcriptional regulator of this compound production. researchgate.netresearchgate.netnih.govoup.com Overexpression of LnqR has been shown to increase the transcript levels of the lnqQBCDEF operon, leading to enhanced production and self-immunity to this compound. researchgate.netresearchgate.netnih.gov The expression of LnqR, and consequently this compound production, has been observed to be temperature-dependent in L. lactis QU 5. researchgate.netresearchgate.netnih.gov This temperature dependence of LnqR expression contributes to the dissimilar bacteriocin productivities observed between L. lactis QU 5 and L. lactis QU 14, which produces the homologue lacticin Z and expresses the LnqR homologue, LnzR, in a similar but not identical manner. researchgate.netresearchgate.netnih.gov

Heterologous Expression Systems for this compound Production

Heterologous expression involves cloning bacteriocin genes into different host organisms to potentially increase yields and facilitate research. mdpi.com For leaderless bacteriocins like this compound, which are active immediately after translation due to the absence of an N-terminal leader peptide, heterologous expression requires careful consideration of intracellular toxicity and the need for co-expression of immunity and transport genes. microbiologyresearch.orgresearchgate.netnih.gov

Overexpression in Model Organisms (e.g., L. lactis NZ9000, E. coli)

Lactococcus lactis NZ9000 is a commonly used host strain for heterologous expression, particularly within the NICE® system which utilizes a nisin-inducible promoter. cabidigitallibrary.orgscience.gov Overexpression of the this compound structural gene (lnqQ) alone in L. lactis NZ9000 has demonstrated intracellular toxicity, suppressing host cell growth. microbiologyresearch.orgnih.govresearchgate.net This toxicity is mitigated by the co-expression of the orf3-7 genes (equivalent to lnqBCDEF), which are involved in secretion and self-immunity. microbiologyresearch.orgnih.govresearchgate.netmdpi.com Co-expression of lnqQ with orf3q-7q in a heterologous host allowed for the extracellular production of this compound and conferred immunity to the host cells. microbiologyresearch.orgnih.gov

Escherichia coli is another widely used platform for heterologous protein expression, including bacteriocins. mdpi.comfrontiersin.org this compound expressed in E. coli BL21(DE3) has been shown to possess antimicrobial activity even with an unformylated N-terminal methionine, suggesting that formylation may not be essential for its activity. mdpi.commdpi.com Strategies for heterologous expression in E. coli often involve optimizing expression vectors and strains, as well as potentially using systems that control basal expression to manage toxicity. frontiersin.org

Implications for Production Yields and Research Applications

Heterologous expression systems offer significant advantages for increasing this compound production yields compared to traditional culturing methods, which often result in low yields. mdpi.com By utilizing strong or inducible promoters and optimizing the host strain and culture conditions, higher quantities of this compound can be produced. mdpi.comcabidigitallibrary.orgfrontiersin.org For instance, L. lactis NZ9000 strains expressing this compound under nisin induction have shown higher bioactivity even in less complex media, indicating a potential for lowering production costs. cabidigitallibrary.org

Furthermore, heterologous expression is crucial for research applications, allowing for the detailed study of this compound's biosynthesis, transport, immunity, and mode of action. microbiologyresearch.orgmdpi.comnih.gov It enables the production of sufficient quantities of purified this compound for structural and functional analyses. nih.govrcsb.org The ability to manipulate the genetic determinants in a controlled heterologous environment facilitates the investigation of the roles of individual genes in the lnq cluster and the development of engineered variants with potentially altered properties. microbiologyresearch.orgresearchgate.netnih.gov

Data Table: Key Genes in this compound Biosynthesis and Regulation

GenePutative FunctionLocation Relative to lnqQ
lnqQStructural gene encoding this compound-
lnqRTetR-family transcriptional regulatorNearby
lnqBInvolved in production and immunityDownstream
lnqCInvolved in production and immunityDownstream
lnqDInvolved in production and immunity (Membrane protein)Downstream
lnqEABC transporter component (Membrane-spanning)Downstream
lnqFABC transporter component (Cytoplasmic ATPase)Downstream

Data Table: Heterologous Expression Systems for this compound

Host OrganismExpression System ExampleKey Findings
Lactococcus lactisNICE® system (pIL-PnisA)Overexpression of lnqQ alone is toxic; co-expression with lnqBCDEF confers immunity and enables secretion. Enhanced production with nisin induction. microbiologyresearch.orgnih.govcabidigitallibrary.orgresearchgate.net
Escherichia coliBL21(DE3)Production of active this compound with unformylated N-terminus. mdpi.commdpi.com

Detailed Research Findings:

RT-PCR analysis demonstrated that overexpression of LnqR significantly increases the transcript levels of the lnqQBCDEF operon, confirming its role as a positive regulator. researchgate.netnih.gov

Studies involving gene disruptions within the lnqQBCDEF cluster in L. lactis NZ9000 revealed that the complete set of lnqQBCDEF is necessary for optimal this compound production. researchgate.net While lnqEF (encoding the ABC transporter) is essential for immunity, considerable immunity was still observed in an lnqE-deficient recombinant, suggesting potential involvement of other factors or mechanisms. researchgate.net

Co-expression experiments in heterologous hosts confirmed that the lnqBCDEF genes are involved in both the secretion of this compound and the self-immunity of the producer cell, likely by facilitating export and potentially providing protection against extracellular bacteriocin. microbiologyresearch.orgnih.govresearchgate.netmdpi.com

Biosynthesis and Maturation of Lacticin Q

Ribosomal Synthesis Mechanism

Like other bacteriocins, lacticin Q is synthesized ribosomally. frontiersin.orgmdpi.comoup.com This fundamental process of protein synthesis occurs within the host cell's ribosomes, where the genetic information encoded in the lnqQ gene is translated into a linear peptide chain. nih.govasm.org

Intracellular Toxicity and Secretion Mechanisms

The production of active this compound within the cell necessitates specific mechanisms for both secretion and self-protection due to its inherent toxicity.

Overexpression of the this compound structural gene in host cells, in the absence of its associated biosynthetic machinery, leads to intracellular toxicity. frontiersin.orgnih.govmicrobiologyresearch.orgfrontiersin.org This intracellular accumulation of this compound can suppress the growth of the host cells. frontiersin.orgnih.govmicrobiologyresearch.org This observation underscores the critical requirement for a dedicated system to manage intracellular this compound and facilitate its export. nih.govmicrobiologyresearch.org

Role of ABC Transporters (LnqEF) in Efflux

The lnqEF genes within the lnqBCDEF cluster encode a putative ATP-binding cassette (ABC) transporter microbiologyresearch.orgresearchgate.netasm.org. LnqE is predicted to be the membrane-spanning domain, while LnqF is the cytoplasmic ATPase domain researchgate.netasm.org. ABC transporters are a superfamily of membrane proteins that utilize the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes medtechbcn.com.

Research indicates that LnqEF is the minimal unit required for sufficient immunity to this compound researchgate.netencyclopedia.pubasm.orgnih.gov. This suggests that the ABC transporter plays a primary role in protecting the producer cell from its own bacteriocin (B1578144), likely by actively extruding the this compound peptide out of the cytoplasm asm.orgnih.gov. While LnqE is considered a constituent of the ABC transporter, studies have shown that considerable immunity can still be observed even in the absence of LnqE, suggesting potential complementation by other factors, possibly the LnqBCD proteins asm.orgnih.gov.

Contribution of Accessory Proteins (LnqBCD) to Secretion

The lnqBCD genes are located within the lnqBCDEF cluster and are predicted to encode membrane proteins microbiologyresearch.org. LnqBCD are considered accessory proteins that support the activity of the LnqEF ABC transporter mdpi.comresearchgate.netencyclopedia.pubasm.org. While they show some partial homology to ABC transporter permeases or antiporters, their specific functions were initially unclear microbiologyresearch.orgasm.org.

Studies involving gene disruptions have shown that while LnqEF is essential for immunity, LnqBCD partially contributes to immunity researchgate.netasm.org. The complete set of LnqBCDEF is required for strict control of this compound secretion mdpi.comresearchgate.netencyclopedia.pub. Co-expression of lnqQ with orf3q–7q (corresponding to lnqBCDEF) in a heterologous host enabled the extracellular production of this compound and conferred immunity to the host cells microbiologyresearch.org. This self-immunity is thought to be facilitated by both the secretion of active this compound, thereby reducing intracellular toxicity, and by protecting the host cells from the extracellularly released bacteriocin microbiologyresearch.org.

The accessory proteins LnqBCD, in conjunction with the LnqEF ABC transporter, form a complex responsible for the efficient secretion of this compound across the cell membrane mdpi.comresearchgate.netencyclopedia.pub. Although accessory proteins are often associated with ABC transporters for leader-containing bacteriocins to facilitate membrane translocation or leader peptide processing, their role with leaderless bacteriocins like this compound appears to be primarily supportive of the ABC transporter's activity in secretion and contributing to immunity mdpi.comencyclopedia.pub.

GenePredicted Protein TypeProposed Role in this compound System
lnqQStructural geneThis compound peptide synthesis
lnqEABC transporter (membrane domain)Efflux, Primary Immunity
lnqFABC transporter (ATPase domain)Efflux, Primary Immunity
lnqBAccessory membrane proteinSupport LnqEF, Partial Immunity
lnqCAccessory membrane proteinSupport LnqEF, Partial Immunity
lnqDAccessory membrane proteinSupport LnqEF, Partial Immunity

Table 1: Proposed roles of proteins encoded by the lnq gene cluster in this compound biosynthesis and secretion.

Further research has indicated that the lnqQBCDEF genes are transcribed as an operon oup.com. The transcription of this operon is positively regulated by LnqR, a protein belonging to the TetR family of transcriptional regulators, the gene for which is located nearby the lnqQBCDEF cluster frontiersin.orgoup.com.

GeneRegulation by LnqR
lnqQPositive
lnqBPositive
lnqCPositive
lnqDPositive
lnqEPositive
lnqFPositive

Table 2: Transcriptional regulation of lnq genes by LnqR.

The secretion system involving LnqBCDEF represents a dedicated mechanism for the export of this leaderless bacteriocin, ensuring that the active peptide is released into the extracellular environment while the producer cell is protected from its own antimicrobial activity mdpi.commicrobiologyresearch.orgresearchgate.netencyclopedia.pub.

Molecular Mechanisms of Lacticin Q Action

Interaction with Target Bacterial Membranes

The initial interaction of lacticin Q with target bacterial membranes is a critical step in its antimicrobial mechanism. This interaction is characterized by electrostatic forces and appears to be largely independent of specific protein receptors.

Electrostatic Binding to Negatively Charged Phospholipid Bilayers

This compound is a highly cationic peptide, possessing a net positive charge of 6+ asm.orgasm.org. This positive charge plays a crucial role in its initial binding to the negatively charged phospholipids (B1166683) present in bacterial cell membranes frontiersin.orgresearchgate.netasm.orgasm.orgnih.gov. The electrostatic attraction facilitates the rapid association of this compound molecules with the outer leaflet of the membrane nih.govnih.govresearchgate.netresearchgate.net. Studies using techniques like fluorescent energy transfer have demonstrated this rapid binding, occurring within seconds of exposure to negatively charged liposomes nih.govasm.org.

Evidence for Receptor-Independent Membrane Interaction

A key feature distinguishing this compound from many other bacteriocins, particularly lantibiotics like nisin, is its ability to exert its antimicrobial effect without requiring a specific protein receptor or "docking molecule" on the bacterial cell surface tandfonline.comresearchgate.netnih.govasm.org. Research has shown that this compound can induce high levels of membrane permeability in artificial liposomes composed solely of negatively charged phospholipids, indicating that its activity is not contingent on the presence of a protein receptor nih.govnih.gov. This receptor-independent interaction is primarily driven by the peptide's physicochemical properties, such as its cationic nature and its ability to form an amphiphilic α-helical structure upon interacting with the membrane nih.govnih.gov.

Pore Formation Dynamics: The Huge Toroidal Pore (HTP) Model

Following the initial binding, this compound disrupts the membrane integrity through the formation of toroidal pores. The characteristics of these pores and the associated membrane dynamics define the Huge Toroidal Pore (HTP) model proposed for this compound's action nih.govresearchgate.netnih.govresearchgate.netresearchgate.net.

Characterization of Pore Size and Structure (4.6–6.6 nm diameter)

The pores formed by this compound are notably large compared to those formed by many other antimicrobial peptides rsc.orgnih.gov. Experimental evidence, including leakage studies using fluorescence-labeled dextrans and proteins of varying sizes, indicates that these pores have an estimated diameter ranging from 4.6 to 6.6 nm rsc.orgnih.govnih.govresearchgate.netasm.orgresearchgate.net. This size is sufficient to allow the leakage of relatively large intracellular components, including proteins, ions, and ATP, from the target bacteria, ultimately leading to cell death frontiersin.orgnih.govresearchgate.net. The structure of these pores is described as toroidal, meaning the lipid bilayer bends back on itself, lining the pore with both peptide and lipid headgroups nih.govnih.govresearchgate.netasm.orgasm.org.

Here is a table summarizing the estimated pore size:

Method Used for EstimationEstimated Pore Diameter (nm)Source
Leakage of fluorescence-labeled dextran4.6 asm.org nih.govasm.org
Leakage of small proteins (e.g., GFP)> 3x4 (size of GFP) nih.gov nih.gov
General HTP model characterization4.6–6.6 rsc.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net rsc.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Mechanisms of Membrane Permeabilization and Lipid Flip-Flop

The formation of huge toroidal pores by this compound leads to significant membrane permeabilization nih.govnih.gov. This permeabilization results in the rapid efflux of essential intracellular molecules, disrupting cellular homeostasis and leading to cell death frontiersin.orgnih.govresearchgate.net. A characteristic feature of toroidal pore formation is the induction of lipid flip-flop, the rapid transbilayer movement of lipids between the inner and outer leaflets of the membrane nih.govnih.govresearchgate.netasm.orgasm.orgdntb.gov.ua. This process is closely coupled with pore formation and is considered a hallmark of the toroidal pore model nih.govnih.govasm.org. The induction of lipid flip-flop requires a significant positive curvature of the membrane, and certain lipids, such as phosphatidylethanolamine (B1630911) (PE), which tend to form negative curvature, can inhibit toroidal pore formation nih.govasm.org.

Downstream Cellular Effects and Lethality

The primary mechanism by which this compound exerts its lethal effect is through the disruption of the bacterial cell membrane's integrity. This disruption leads to a cascade of downstream cellular effects that are incompatible with cell viability.

Induction of Intracellular Component Leakage (e.g., Ions, ATP, Small Proteins)

This compound is characterized by its ability to form huge toroidal pores (HTPs) in the cytoplasmic membrane of target bacteria. fishersci.caidentifiers.orgfishersci.ie These pores are substantial in size, estimated to range from 4.6 to 6.6 nm in diameter. fishersci.canih.govfishersci.canih.gov The formation of such large pores facilitates the rapid leakage of essential intracellular components, including ions, ATP, and even small proteins, from the cytoplasm into the extracellular environment. fishersci.canih.govlipidmaps.orgidentifiers.orgfishersci.ie This efflux of vital molecules dissipates the membrane potential and disrupts cellular homeostasis, halting essential biosynthetic processes and leading to cell death. nih.govidentifiers.orgfishersci.iefishersci.ca The HTP formation begins with the electrostatic interaction between the cationic this compound molecules and the negatively charged bacterial membranes. fishersci.caidentifiers.org This rapid binding to the phospholipid bilayer results in the formation of toroidal pores accompanied by lipid flip-flop within the membrane. fishersci.caidentifiers.orgnih.govfishersci.canih.gov While the pores are considered short-lived as this compound molecules may translocate beneath the membrane as the pore closes, the initial permeabilization is sufficient to cause significant leakage and cell death. fishersci.caidentifiers.org

Research findings have demonstrated this leakage phenomenon. For instance, studies have shown that this compound causes the efflux of ATP from target cells, directly indicating membrane permeabilization. lipidmaps.org Experiments using liposomes composed of specific lipids have also shown this compound-induced leakage, with varying degrees depending on the lipid composition. nih.govfishersci.canih.gov

Accumulation of Toxic Hydroxyl Radicals as a Final Antimicrobial Mechanism

In addition to pore formation and the subsequent leakage of intracellular components, the accumulation of toxic hydroxyl radicals has been identified as a significant final antimicrobial mechanism of this compound. fishersci.cafishersci.caepa.govfishersci.cawikipedia.orgfishersci.ca This process can occur with or without pore formation and appears to be a contributing factor to cell death. fishersci.ca Studies suggest that the accumulation of hydroxyl radicals may involve the Fenton reaction. fishersci.caepa.gov The intensity of hydroxyl radical accumulation varies among different bacterial strains, and this variability is thought to be related to the strains' capacity to scavenge these deleterious radicals. fishersci.cafishersci.caepa.govfishersci.ca Research has shown that when target bacteria are exposed to this compound at concentrations equivalent to their minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC), high levels of hydroxyl radical accumulation are detected. fishersci.cafishersci.ca Furthermore, treatment with hydroxyl radical scavengers, such as thiourea (B124793) and 2,2'-bipyridyl, has been shown to decrease the levels of hydroxyl radical accumulation and consequently improve cell viability, supporting the role of these radicals in this compound's lethality. fishersci.ca

Basis of Selective Antimicrobial Activity

This compound exhibits a notable selective antimicrobial activity, primarily targeting Gram-positive bacteria while showing little to no activity against Gram-negative bacteria. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fichemicalbook.com This selectivity is not dependent on a specific protein receptor but is instead governed by the physicochemical properties of the bacterial membranes. fishersci.calipidmaps.org

Influence of Membrane Composition and Physicochemical Features

Experiments using model membranes containing different lipid components have provided insights into this selectivity. For instance, the presence of certain lipids, such as phosphatidylethanolamine (PE) and lipopolysaccharide (LPS), which are characteristic of Gram-negative outer membranes, can inhibit the pore-forming activity of this compound. nih.govfishersci.canih.gov The high number of acyl chains in components like LPS and diphosphatidylglycerol (DPG) may hinder the formation of the positive curvature required for the toroidal pore structure. fishersci.canih.gov These findings indicate that the physicochemical features of the outer membrane components are a critical factor in the selective toxicity observed in eubacteria. fishersci.canih.gov

Differential Susceptibility across Gram-Positive Bacteria

While this compound is generally active against Gram-positive bacteria, the intensity of its activity can vary considerably among different species and even between strains of the same species. fishersci.caepa.govfishersci.cachemicalbook.com This differential susceptibility is a notable characteristic of this compound's antimicrobial spectrum.

Several factors are thought to contribute to this variability. The affinity of this compound to the bacterial membrane and the resulting efficiency of huge toroidal pore formation are believed to play a role. fishersci.ca Additionally, the capacity of different strains to scavenge the toxic hydroxyl radicals accumulated as a result of this compound activity is considered a significant factor in determining their susceptibility. fishersci.cafishersci.caepa.govfishersci.ca Strains with a higher ability to neutralize hydroxyl radicals may exhibit greater resistance to this compound. While membrane lipid composition is known to influence this compound activity, some studies have indicated that the selective antimicrobial activity cannot be attributed solely to membrane lipid composition, suggesting that other characteristics of the indicator strains against pore formation also contribute. epa.govfishersci.ca

The following table illustrates the varying minimum inhibitory concentrations (MICs) of this compound against several Gram-positive bacteria:

Indicator StrainMIC (nM)
Bacillus coagulans JCM 2257T75
* Lactococcus lactis* IL1403100
Pediococcus pentosaceus JCM 5890T1,000

Data Source: fishersci.canih.gov

This data highlights the range of sensitivities observed within Gram-positive bacteria.

Lack of Activity Against Gram-Negative Bacteria: Outer Membrane Impermeability

A key aspect of this compound's selective activity is its general lack of effectiveness against Gram-negative bacteria. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fichemicalbook.com This is primarily attributed to the presence of the outer membrane, which acts as a formidable barrier preventing this compound from reaching its target, the cytoplasmic membrane. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fichemicalbook.com

The outer membrane of Gram-negative bacteria differs significantly in composition and structure from the single membrane of Gram-positive bacteria. It contains lipopolysaccharides (LPS) in the outer leaflet, which contribute to its impermeability. nih.govfishersci.canih.govwikipedia.org Experiments using model membranes containing outer membrane components have shown that while this compound can bind to the outer membrane, it is unable to penetrate it effectively. nih.govfishersci.canih.govlipidmaps.orgwikipedia.orgfishersci.fi This lack of penetration prevents this compound from forming pores in the underlying cytoplasmic membrane, thus rendering Gram-negative bacteria resistant. fishersci.canih.gov An N-phenyl-1-naphthylamine (NPN) uptake assay, which measures outer membrane permeabilization, demonstrated that this compound did not induce fluorescence in Escherichia coli cells, confirming its inability to permeabilize the outer membrane. fishersci.canih.gov This is in contrast to control substances like polymyxin (B74138) B, which are known to disrupt the outer membrane. fishersci.canih.gov Therefore, the physicochemical features and barrier function of the Gram-negative outer membrane are the primary basis for this compound's lack of activity against these bacteria. nih.govfishersci.canih.govwikipedia.orgfishersci.fi

Correlation with Strains' Capacity to Scavenge Hydroxyl Radicals

Research into the molecular mechanisms of this compound has revealed a significant correlation between its antimicrobial activity, the accumulation of hydroxyl radicals, and the capacity of target bacterial strains to scavenge these reactive oxygen species. This compound's lethal effect is understood to involve the accumulation of hydroxyl radicals within the target cell researchgate.netnih.govresearchgate.net. This accumulation is considered a final antimicrobial mechanism of this compound researchgate.netnih.gov.

Studies have demonstrated that the intensity of this compound's activity against Gram-positive bacteria varies among different species and even between strains of the same species nih.gov. This selective antimicrobial activity is not solely attributable to factors like membrane lipid composition nih.gov. Instead, evidence suggests that the differing potentials of indicator strains to scavenge deleterious hydroxyl radicals play a crucial role in this phenomenon . The distinct patterns of hydroxyl radical accumulation observed when target strains are exposed to minimum inhibitory concentrations (MICs) of this compound support the idea that the extent of radical accumulation is dependent on the strains' ability to neutralize them .

Experimental findings further support this correlation. Treatment of indicator strains with hydroxyl radical scavengers, such as thiourea and 2,2'-bipyridyl, has been shown to decrease the levels of hydroxyl radical accumulation induced by this compound and subsequently facilitate the recovery of cell viability nih.govresearchgate.net. These results strongly indicate that the accumulation of hydroxyl radicals is a key factor in this compound-induced cell death and that a strain's intrinsic capacity to scavenge these radicals directly influences its susceptibility to the bacteriocin (B1578144) nih.gov.

Mechanisms of Self Immunity in Lacticin Q Producer Strains

Genetic Determinants of Immunity

The genes responsible for the production and self-immunity of lacticin Q are organized in a gene cluster designated lnqQBCDEF. This cluster includes the structural gene lnqQ, which encodes the this compound peptide, followed by five other genes, lnqBCDEF, that are involved in transport and immunity nih.gov. This gene arrangement, where genes necessary for bacteriocin (B1578144) production and immunity are located near the structural gene, is a common feature in bacteriocin systems. Studies involving comprehensive gene disruption of the lnqQBCDEF cluster have demonstrated that while the complete set of lnqQBCDEF is necessary for efficient this compound production, the immunity system exhibits more flexibility.

Role of Transport Systems in Self-Protection

The self-immunity of L. lactis to this compound is intricately linked to a transport system encoded by the lnqBCDEF gene cluster. This system facilitates the export of this compound, thereby preventing its accumulation to toxic levels within the cell and protecting the cell membrane from the bacteriocin's pore-forming activity nih.gov.

Involvement of the LnqBCDEF Complex

The complete LnqBCDEF complex plays a crucial role in the secretion and self-immunity of this compound. The secretion of this compound is strictly controlled by the presence of the LnqBCDEF complex. This complex acts as a dedicated system for the export of the leaderless this compound peptide. Research indicates that co-expression of lnqQ and lnqBCDEF in a heterologous host enables the extracellular production of this compound and confers immunity to the host cells nih.gov.

Essentiality of LnqEF (ABC Transporter) for Immunity

Within the LnqBCDEF complex, the LnqEF proteins form an ATP-binding cassette (ABC) transporter. LnqE is predicted to be the membrane-spanning domain, while LnqF is the cytoplasmic ATPase domain. Studies have shown that the LnqEF module is the minimal unit required for sufficient immunity to this compound. This highlights the essential role of the ABC transporter in providing a basal level of self-protection. ABC transporters are known in many other bacteriocin systems to mediate immunity by extruding the bacteriocin, thus preventing it from reaching or interacting with its target on the cell membrane.

Interplay between Secretion and Immunity Systems

For leaderless bacteriocins like this compound, the processes of secretion and self-immunity are closely intertwined. The mechanism of immunity is facilitated by at least two means: the export of the active peptide and the protection of the cell from extracellular bacteriocin nih.gov.

Reduction of Intracellular Toxicity through Export

A critical aspect of self-immunity for this compound producer strains is the rapid export of the newly synthesized, active bacteriocin from the cytoplasm. Overexpression of the lnqQ structural gene alone in a non-producer strain leads to intracellular accumulation of this compound, resulting in significant toxicity and suppressed growth of the host cells nih.gov. The dedicated transport system, particularly the LnqBCDEF complex, facilitates the efficient secretion of this compound, thereby reducing its intracellular concentration and mitigating its toxic effects nih.gov. This export mechanism is a primary means by which producer cells avoid suicide from their own antimicrobial product.

Protein/ComplexGene(s)Role in ImmunityEssentiality for Immunity
LnqBCDEFlnqBCDEFSecretion and full self-immunityEssential for production, confers full immunity
LnqEFlnqEFMinimal unit for sufficient immunityEssential for sufficient immunity
LnqBCDlnqBCDAccessory contribution to immunityPartially contributing/supporting

Structural Biology and Functional Correlation of Lacticin Q

Primary Amino Acid Sequence Characteristics

Lacticin Q (LnqQ) is composed of 53 amino acid residues. rcsb.orgacs.orgasm.orgnih.gov A defining feature is the lack of an N-terminal leader or signal sequence, which is typically present in most bacteriocins from Gram-positive bacteria and is involved in their export. rcsb.orgacs.orgasm.orgasm.org The N-terminal methionine residue of this compound is formylated. asm.orgfrontiersin.org While the precise role of this formylation in its bioactivity or biosynthesis remains unclear, studies have indicated that the removal of the N-formyl-methionine does not adversely affect the antimicrobial activity of this compound. frontiersin.org

Higher-Order Structural Features

The three-dimensional structure of this compound is fundamental to its biological function. Advanced structural determination methods have elucidated its folded conformation.

Identification of Conserved Structural Motifs among Leaderless Bacteriocins

The significant structural resemblance between this compound and aureocin A53, despite their relatively low sequence identity, suggests the presence of a conserved structural motif among leaderless bacteriocins that exhibit broad-spectrum activity against Gram-positive bacteria. rcsb.orgacs.orgacs.orgnih.govresearchgate.net Homology modeling studies further support the idea that this structural motif is conserved among many broad-spectrum leaderless bacteriocins. rcsb.orgacs.orgacs.orgnih.govresearchgate.net This motif is hypothesized to be crucial for their interactions with bacterial membranes. researchgate.net

Resemblance to Circular Bacteriocins and Saposin-like Peptides

The determined structures of this compound and aureocin A53 also show some structural similarities to circular bacteriocins. rcsb.orgacs.orgacs.orgnih.govresearchgate.net Moreover, the NMR solution structures of this compound, aureocin A53, and the two-component leaderless bacteriocins enterocin (B1671362) 7A and 7B indicate that they adopt a saposin-like fold. researchgate.netualberta.ca This fold is characterized by amphipathic α-helices arranged to form a globular bundle with a cationic, hydrophilic exterior and a hydrophobic interior. researchgate.netualberta.ca This saposin-like structural motif is also found in some circular bacteriocins and saposin-like peptides (SAPLIPs), implying a shared structural basis for their interaction with bacterial membranes. researchgate.netresearchgate.netnih.gov While both circular and linear bacteriocins with this fold engage with membranes, the orientation and arrangement of the α-helices can differ. researchgate.netnih.gov It is important to note that not all leaderless bacteriocins possess a saposin-like fold; some may exhibit beta-sheet structures or exist as a single α-helix. researchgate.netnih.gov

Structure-Activity Relationships: Insights from Mutational Studies

Investigating the relationship between the structure of this compound and its antimicrobial activity provides valuable insights into its mechanism of action. While detailed mutational studies specifically on this compound were not extensively found, comparisons with similar bacteriocins and the observed differences between this compound and aureocin A53 offer relevant information.

Impact of Sequence Disparities on Antimicrobial Potency

Although specific mutational studies on this compound's sequence and their direct impact on potency are not detailed in the provided search results, research on other bacteriocins, such as pediocin-like bacteriocins, has demonstrated the critical role of specific residues, like tryptophan, in membrane interactions and antimicrobial activity through mutational analysis. acs.org These studies underscore how even minor alterations in amino acid sequence can influence the activity of peptides that interact with membranes. acs.orgresearchgate.netnih.gov

Role of Electrostatic Charge in Membrane Interaction

A crucial aspect of this compound's interaction with bacterial membranes is its highly cationic nature nih.govasm.org. This compound has a net positive charge of +6 nih.govasm.org. This positive charge is vital for the initial electrostatic interaction with the negatively charged surface of bacterial cytoplasmic membranes, which are rich in anionic phospholipids (B1166683) nih.govasm.orgmdpi.comasm.org. This electrostatic attraction facilitates the rapid binding of this compound to the membrane outer leaflet frontiersin.orgresearchgate.netresearchgate.net.

The cationic surface of this compound, particularly the positively charged residues, is believed to interact with the negatively charged head groups of the phospholipids in the membrane mdpi.com. This initial electrostatic binding is a key step that precedes the insertion of the peptide into the phospholipid bilayer and the subsequent formation of toroidal pores frontiersin.orgmdpi.com. Research findings indicate that this electrostatically driven interaction is fundamental to the huge toroidal pore (HTP) formation mechanism initiated by this compound frontiersin.orgresearchgate.net.

While the electrostatic interaction drives the initial binding, the amphiphilic nature of the peptide, contributed by residues like tryptophan, plays a significant role in the subsequent membrane insertion and pore formation nih.govasm.org. The balance between the cationic charge and the hydrophobic regions allows this compound to partition into and disrupt the lipid bilayer rcsb.orgacs.org.

The selectivity of this compound towards Gram-positive bacteria, despite its receptor-independent mechanism, is partly attributed to the physicochemical features of the bacterial membranes, including the presence of the outer membrane in Gram-negative bacteria which this compound is unable to penetrate effectively researchgate.netasm.orgresearchgate.net.

Data related to the structural features and charge of this compound:

FeatureDescriptionValue/ObservationSource
Amino Acid CountNumber of amino acid residues53 nih.govasm.orgrcsb.org
Molecular MassApproximate mass of the peptide~5.9 kDa asm.orgrcsb.org
Net ChargeOverall charge at physiological pH+6 nih.govasm.org
Structural MotifDominant secondary structure elementsFour α-helices rcsb.orgpdbj.orgacs.org
Surface PropertyCharacteristic of the peptide surfaceHighly cationic rcsb.orgacs.org
Core PropertyCharacteristic of the peptide coreHydrophobic rcsb.orgacs.org
Tryptophan ResiduesNumber of tryptophan residues4 nih.govasm.org
Pore DiameterEstimated size of toroidal pores formed4.6 - 6.6 nm tandfonline.comfrontiersin.orgresearchgate.net

Advanced Research and Engineering of Lacticin Q

Strategies for Enhanced Production Yields

Optimizing the production yield of bacteriocins like lacticin Q is crucial for their potential commercial applications. mdpi.comfrontiersin.orgrsc.org Strategies involve optimizing fermentation conditions and genetically engineering the producer strains. mdpi.comfrontiersin.orgrsc.org

Bacteriocin (B1578144) production by lactic acid bacteria is significantly influenced by fermentation parameters such as medium composition, temperature, and pH. mdpi.comfrontiersin.orgrsc.orgrsc.orgresearchgate.net Optimization of these factors is a complex but essential approach for achieving high-performance bacteriocin production at a commercial scale. mdpi.comfrontiersin.orgrsc.orgrsc.org The composition of the growth medium, including carbon and nitrogen sources, amino acid composition, and cation levels, plays a vital role in influencing both biomass growth and bacteriocin production levels. mdpi.comrsc.org Unfavorable conditions, or stress factors, can also markedly affect production. rsc.org

Optimization of medium formulation can lead to improved cell growth, which in turn can enhance bacteriocin production, as bacteriocin production is often growth-associated. rsc.org Studies have shown that optimizing medium formulation can significantly increase volumetric bacteriocin activity. rsc.org

Genetic engineering approaches are being employed to develop high-yielding strains for this compound production. mdpi.comresearchgate.net This involves engineering the native producer cells or utilizing heterologous expression systems. mdpi.com For instance, cloning the entire gene locus, including genes involved in immunity and transport, into a plasmid and transforming it back into native producers has resulted in significantly higher bacteriocin yields. mdpi.com

Heterologous expression systems, such as Escherichia coli, have been explored for producing recombinant this compound. mdpi.comresearchgate.net While this compound expressed in E. coli may have an unformylated N-terminus, it has still demonstrated antimicrobial activity. researchgate.netmdpi.com Fusion protein systems, such as using a Small Ubiquitin-Related Modifier (SUMO) tag, have been successfully employed in E. coli and Bacillus subtilis to enhance the expression and purification of soluble, active recombinant this compound, yielding substantial amounts of purified protein per liter of culture. researchgate.net

Optimization of Fermentation Parameters

Genetic Engineering for Modified this compound Variants

Genetic engineering allows for the creation of modified this compound variants with potentially altered or improved properties. acs.orgnih.goviit.edu

Site-directed mutagenesis is a key technique used to introduce specific variations at desired locations within a gene, enabling the investigation of active sites, structure-function relationships, and functional domains of proteins like this compound. thermofisher.commdpi.commdpi.comneb.com By systematically altering amino acid residues, researchers can study the effect of these changes on the bacteriocin's production and activity. thermofisher.com This approach can help identify flexible regions suitable for bioengineering and critical residues for function. thermofisher.com Although the provided search results specifically mention site-directed mutagenesis in the context of lacticin 3147 and other bacteriocins or proteins mdpi.commdpi.compnas.org, the principle is directly applicable to investigating the functional domains of this compound.

The incorporation of non-canonical amino acids (ncAAs) is a valuable strategy to enhance and modulate the chemical and functional diversity of antimicrobial peptides. acs.orgnih.goviit.edufrontiersin.orgasm.org This approach, commonly found in nonribosomal peptides, can be used to improve the properties of ribosomally synthesized peptides like this compound. acs.orgfrontiersin.org Methods such as selective pressure incorporation and stop codon suppression technology, often utilizing engineered aminoacyl-tRNA synthetase/tRNA pairs, allow for the ribosomal incorporation of ncAAs into peptides. nih.goviit.edufrontiersin.org This can lead to variants with altered physicochemical properties and potentially improved activities, such as enhanced proteolytic resistance or modified interactions with bacterial membranes. acs.orgfrontiersin.org While some studies focus on other lantibiotics like lacticin 481 acs.orgnih.govfrontiersin.orgasm.org, the methodology and potential benefits of ncAA incorporation are relevant to the engineering of this compound variants.

Site-Directed Mutagenesis to Investigate Functional Domains

Approaches to Modulate Antimicrobial Spectrum and Potency

Modulating the antimicrobial spectrum and potency of this compound is an area of ongoing research. While this compound is primarily active against Gram-positive bacteria due to its inability to efficiently penetrate the outer membrane of Gram-negative bacteria researchgate.net, strategies to broaden its spectrum or enhance its activity are being explored for other bacteriocins and are potentially applicable to this compound.

Combining bacteriocins with other antimicrobial agents, such as antibiotics or other bacteriocins, has shown synergistic effects, leading to reduced required concentrations and potentially a broader spectrum of activity. nih.govfrontiersin.org For example, combinations of nisin with polymyxin (B74138) B/E have shown synergy against Gram-negative bacteria by disrupting the outer membrane and enhancing bacteriocin uptake. While specific combination studies with this compound were not detailed in the provided results, this represents a general approach for modulating the antimicrobial properties of bacteriocins.

Furthermore, engineering approaches that alter the peptide sequence or incorporate ncAAs can potentially modify the interaction of this compound with bacterial membranes, influencing its pore formation ability and thus its spectrum and potency. mdpi.comasm.orgacs.org

Design of Hybrid Peptides

The design of hybrid peptides is a strategy employed to create novel antimicrobial peptides with potentially improved activity, stability, and specificity by combining elements from different peptides. This approach is based on the idea that different regions or sequences of peptides may contribute distinct functional properties. For instance, combining a hydrophobic N-terminal fragment of one peptide with the core antibacterial fragment of another can lead to hybrid peptides with enhanced antibacterial activity and reduced cytotoxicity. researchgate.net

While the provided search results discuss the general concept and examples of hybrid peptide design using other antimicrobial peptides like melittin (B549807) and LL37, or combining elements from different bacteriocins researchgate.netmdpi.comresearchgate.netmdpi.com, specific detailed research findings on the design of this compound-based hybrid peptides are not extensively detailed within the provided snippets. However, the broader context of bacteriocin engineering and the successful design of other hybrid antimicrobial peptides suggest that this is a relevant area for this compound research. The activity of hybrid peptide libraries can provide valuable insights into the design and screening of new active bacteriocins. researchgate.net

Chemical Modification Strategies for Enhanced Stability or Activity

Chemical modification strategies are explored to improve the properties of antimicrobial peptides like this compound, focusing on enhancing stability against degradation, increasing activity, or modifying their spectrum of action. These strategies can involve alterations to the amino acid composition, introduction of non-natural amino acids, cyclization, or modifications at the N- or C-termini. mdpi.commdpi.commdpi.com

This compound is known for its stability, particularly at alkaline pH values where nisin A is inactivated, and against heat treatment. researchgate.netresearchgate.net Despite this inherent stability, chemical modifications can offer further improvements.

Specific chemical modification strategies discussed in the context of antimicrobial peptides that could be applied to this compound include:

Substitution with D-amino acids: Replacing natural L-amino acids with D-amino acids can increase stability against protease digestion, as proteases typically recognize L-amino acids. mdpi.commdpi.com

Incorporation of non-natural amino acids: The introduction of non-natural amino acids, such as L-ornithine or L-homoarginine, can also enhance proteolysis stability and modulate hydrophobicity or charge. mdpi.commdpi.comacs.org

Cyclization: Various cyclization strategies can be employed to improve peptide stability and potentially alter activity. mdpi.commdpi.commdpi.com

Terminal modifications: Modifications such as N-terminal acetylation or C-terminal amidation can influence peptide structure, stability, and activity. mdpi.com

While the provided information highlights the potential of these strategies and mentions this compound in the context of antimicrobial peptide mechanisms and stability nih.govresearchgate.netmdpi.com, detailed data tables showing the specific impact of various chemical modifications on this compound's stability or activity are not present in the search results. However, research on related bacteriocins like lacticin 481 demonstrates the use of combinatorial biosynthetic pathways and enzyme engineering to introduce modifications like ornithine and (methyl)lanthionine, resulting in analogues with altered activity. acs.org This suggests similar approaches could be applicable to this compound.

The three-dimensional structure of this compound, which consists of four α-helices forming a compact, globular fold with a cationic surface and hydrophobic core, has been elucidated using nuclear magnetic resonance. researchgate.netrcsb.org Understanding this structure is crucial for rational design and modification efforts aimed at optimizing its interaction with bacterial membranes and enhancing its antimicrobial properties. Quantitative structure-activity relationship (QSAR) models, which relate chemical structures to biological activity, can be valuable tools in predicting the effects of modifications on this compound's potency. wikipedia.org

Ecological and Evolutionary Aspects of Lacticin Q

Natural Occurrence and Niche of Producer Organisms

Lacticin Q was initially identified and characterized from Lactococcus lactis strain QU 5, which was isolated from corn nih.gov. This indicates that plant-associated environments can serve as a natural habitat for this compound-producing bacteria. Further research has revealed the presence of this compound in other bacterial strains, suggesting a potentially wider distribution than initially recognized researchgate.net. Strains encoding this compound are classified within the Firmicutes phylum researchgate.net.

Lactococcus lactis, the primary known producer of this compound, is a species commonly associated with various ecological niches. As a lactic acid bacterium, L. lactis is frequently found in environments rich in fermentable carbohydrates. These include dairy products and fermented foods, although the specific strain QU 5 was isolated from a plant source (corn) nih.govoup.com. LAB, in general, inhabit diverse niches such as fermented foods (sauerkraut, cheese, yogurt), plant materials, and the gastrointestinal tracts of humans and animals nih.gov. The isolation of this compound producers from sources like corn and potentially other bacterial strains suggests that the ecological niche for this specific bacteriocin (B1578144) is not limited to traditional dairy fermentations but extends to other environments where L. lactis or related Firmicutes reside and compete.

Role in Microbial Competition and Fitness in Environmental Niches

Bacteriocins like this compound are key weapons in the arsenal (B13267) of bacteria engaged in microbial competition. In their natural niches, producer organisms utilize bacteriocins to inhibit the growth of competing bacterial strains, thereby gaining a competitive advantage for limited resources such as nutrients and space sci-hub.semicrobialcell.comunil.ch. This compound exhibits potent antimicrobial activity, particularly against a broad range of Gram-positive bacteria nih.govresearchgate.netfrontiersin.org. This broad spectrum allows this compound producers to suppress a diverse array of potential competitors within their environment.

Research findings highlight the effectiveness of this compound in microbial competition. It demonstrates strong bioactivity at nanomolar concentrations and induces rapid bactericidal effects nih.govfrontiersin.org. The mechanism involves high-level membrane permeabilization of target cells, leading to the efflux of intracellular components like ions and ATP, ultimately resulting in cell death nih.gov. This ability to quickly and effectively kill sensitive competitors enhances the fitness of the producer strain in its ecological niche.

The selective nature of this compound's antimicrobial activity is also ecologically significant. While it targets Gram-positive bacteria, its effectiveness can vary even among different strains of sensitive species frontiersin.orgnih.gov. This variability is thought to be influenced by factors such as the affinity of this compound to the bacterial membrane and the target strain's capacity to detoxify harmful reactive oxygen species, such as hydroxyl radicals, which accumulate as part of this compound's killing mechanism frontiersin.orgnih.gov. Such selective pressure can influence the composition and dynamics of microbial communities within a shared niche, favoring resistant or less sensitive strains and potentially driving co-evolutionary dynamics.

Evolutionary Trajectory within Class II Bacteriocins: Divergence and Conservation

This compound is classified as a Class II bacteriocin, a group of heat-stable, non-lantibiotic peptides nih.govmdpi.com. Unlike many other bacteriocins, this compound is notable for being an unmodified, leaderless peptide, meaning it is synthesized without an N-terminal leader sequence that is typically cleaved during maturation and secretion nih.govresearchgate.net. This characteristic places it in a distinct category within Class II bacteriocins, sometimes referred to as Class IId or a new family of unmodified bacteriocins nih.govmdpi.com.

Comparative studies have shed light on the evolutionary relationships of this compound with other bacteriocins. This compound shares structural and sequence similarities with other leaderless bacteriocins, such as aureocin A53 produced by Staphylococcus aureus researchgate.netrcsb.org. This compound and aureocin A53, despite having only 47% identical sequences, exhibit very similar three-dimensional structures, consisting of four α-helices forming a compact, globular fold researchgate.netrcsb.org. This conserved structural motif among leaderless bacteriocins with broad-spectrum activity against Gram-positive organisms suggests a shared evolutionary origin and functional architecture within this subgroup researchgate.net.

While some motifs are conserved across different subclasses of Class II bacteriocins (e.g., the YGNGV motif in Class IIa), this compound's distinct leaderless nature and structural features highlight evolutionary divergence nih.govmdpi.com. However, conservation is evident at the genetic level in related bacteriocins. The genes responsible for the secretion and self-immunity of this compound (orf2q-7q) show high conservation with the corresponding genes (orf2z-7z) at the locus of lacticin Z, a homologue produced by L. lactis QU 14 nih.gov. This suggests that the genetic machinery for producing and achieving immunity to these related leaderless bacteriocins has been conserved during their evolution. Phylogenetic analyses of bacteriocins, including lacticin Z, also indicate correlations between subclass and sequence homology, supporting the grouping and evolutionary relatedness within Class II bacteriocins like those in Class IId igem.org.

Co-evolution of Producer Strains and Target Organisms

The interaction between this compound producer strains and their target organisms represents a dynamic system subject to co-evolutionary pressures. The production of a potent antimicrobial peptide like this compound exerts strong selective pressure on neighboring microbial populations. Sensitive organisms are either inhibited or killed, while those with pre-existing resistance mechanisms or the ability to evolve them are favored.

A critical aspect of this co-evolution is the necessity for the producer strain to develop immunity to its own bacteriocin. This compound is toxic intracellularly, necessitating dedicated mechanisms for its secretion and for protecting the producer cell from its effects nih.gov. L. lactis QU 5 possesses a genetic locus encoding proteins (ORF3q-7q) that facilitate both the extracellular secretion of this compound and confer self-immunity nih.gov. This co-expression of the bacteriocin gene and immunity genes is a fundamental co-evolutionary adaptation, ensuring the survival of the producer in the presence of its own weapon.

On the other side of this interaction, target organisms can evolve resistance mechanisms. While the specific mechanisms of resistance to this compound are not as extensively documented as for some other bacteriocins, the observed variability in sensitivity among target strains frontiersin.org suggests that different strains possess varying degrees of defense. Potential resistance mechanisms could involve alterations in membrane composition or properties that reduce this compound binding or insertion, or enhanced ability to counteract the downstream effects like hydroxyl radical accumulation. The continuous interplay between the producer evolving more effective toxins or delivery mechanisms and the target evolving resistance or evasion strategies is a hallmark of co-evolution in microbial communities microbialcell.com. This ongoing arms race shapes the diversity and distribution of both bacteriocin-producing strains and sensitive populations within shared ecological niches.

Analytical and Methodological Approaches in Lacticin Q Research

Purification and Characterization Techniques

The isolation and detailed study of lacticin Q require robust purification protocols to obtain the peptide in a highly pure form, followed by various techniques to determine its molecular characteristics.

Acetone (B3395972) Precipitation, Cation-Exchange Chromatography, Reverse-Phase HPLC

This compound is typically purified from the culture supernatant of producer strains like Lactococcus lactis QU 5 using a multi-step procedure. Initial steps often involve precipitation of proteins, including this compound, from the cell-free supernatant. Acetone precipitation is a commonly employed method for this purpose, where cooled acetone is added to the supernatant to precipitate proteins. nih.govasm.orgresearchgate.netsciencegate.appresearchgate.net The resulting precipitates are then collected by centrifugation. nih.govasm.org

Following precipitation, chromatographic techniques are utilized for further purification. Cation-exchange chromatography is effective because this compound is a cationic peptide at relevant pH values, allowing it to bind to a cation-exchange resin. nih.govasm.orgresearchgate.net The bound bacteriocin (B1578144) is then eluted using a buffer with increasing salt concentration. tandfonline.comphenomenex.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is a subsequent step that separates peptides based on their hydrophobicity, typically using a gradient of acetonitrile (B52724) in the presence of a counterion like trifluoroacetic acid. nih.govasm.orgresearchgate.nettandfonline.comnih.gov This step often yields a highly purified peak corresponding to the active bacteriocin. tandfonline.com This three-step procedure involving acetone precipitation, cation-exchange chromatography, and reverse-phase HPLC has been shown to achieve significant purification yields for this compound. nih.govasm.org For instance, one study reported a 5,840-fold purification with a 64% yield using this approach. asm.org

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry (MS) is an essential tool for determining the molecular mass of purified this compound. Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) is a technique frequently used for this purpose. nih.govasm.orgtandfonline.comnih.gov ESI-TOF MS analysis of purified this compound has determined its molecular mass to be approximately 5,926.50 Da. nih.govasm.org This experimental mass is consistent with the calculated mass based on its amino acid sequence, with a slight difference potentially attributed to post-translational modifications like N-terminal formylation. nih.govasm.org

Amino Acid and DNA Sequencing for Primary Structure Elucidation

Determining the primary structure of this compound involves both amino acid and DNA sequencing. Amino acid sequencing, often performed using Edman degradation, is used to determine the sequence of amino acid residues in the purified peptide. nih.govasm.orgtandfonline.comnih.gov However, direct N-terminal sequencing of native this compound by Edman degradation is typically blocked, suggesting a modification at the N-terminus. nih.govasm.org Treatment with cyanogen (B1215507) bromide, which cleaves peptides at the C-terminal side of methionine residues, can be used to obtain internal peptide fragments that can then be sequenced by Edman degradation. nih.govasm.orgtandfonline.comnih.gov Analysis of the resulting fragments and their masses provides clues about the complete amino acid sequence and the nature of the N-terminal modification, which has been identified as formylation of the N-terminal methionine residue. nih.govasm.org

DNA sequencing of the gene encoding this compound (lnqQ) provides the deduced amino acid sequence. nih.govasm.orgasm.orgmicrobiologyresearch.orguniprot.orgnih.gov Comparing the sequence obtained from amino acid sequencing of peptide fragments with the sequence deduced from the gene allows for the complete primary structure of this compound to be elucidated. nih.govasm.org this compound is composed of 53 amino acid residues and is notable for being synthesized without a typical leader or signal sequence, which is common in many other bacteriocins. nih.govasm.orgasm.orgmicrobiologyresearch.orgnih.gov

Assays for Antimicrobial Activity and Membrane Permeabilization

Assessing the biological activity of this compound involves assays that measure its ability to inhibit bacterial growth and permeabilize cell membranes.

Turbidimetric Assays

Turbidimetric assays are a standard method for determining the antimicrobial activity of bacteriocins like this compound. asm.orgnih.govnih.govresearchgate.netscielo.brasm.org This method measures the inhibition of bacterial growth in liquid culture by monitoring changes in turbidity (optical density) over time. asm.orgscielo.br Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) can be determined using this assay. asm.org Indicator bacterial strains are cultured, and varying concentrations of purified this compound are added. asm.org The turbidity of the cultures is then measured spectrophotometrically, typically at 600 nm, to assess the extent of bacterial growth inhibition or killing. asm.org Turbidimetric assays have shown that this compound exhibits antimicrobial activity against various Gram-positive bacteria, often in the nanomolar concentration range. asm.orgnih.govnih.gov

Calcein (B42510) Efflux Assays using Large Unilamellar Vesicles (LUVs)

Calcein efflux assays using Large Unilamellar Vesicles (LUVs) are employed to investigate the membrane permeabilization activity of this compound. nih.govnih.govresearchgate.netasm.orgasm.org LUVs are artificial lipid vesicles that can be prepared to mimic bacterial membranes, often composed of phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylglycerol (PG) to create negatively charged membranes relevant to Gram-positive bacteria. nih.govnih.govresearchgate.netasm.orgasm.orgacs.org These vesicles are loaded with a self-quenching fluorescent dye, such as calcein. nih.govnih.govresearchgate.netasm.orgasm.orgmdpi-res.com When the membrane is permeabilized by this compound, the entrapped calcein is released into the surrounding medium, leading to a decrease in self-quenching and an increase in fluorescence intensity. nih.govnih.govresearchgate.netasm.orgasm.orgmdpi-res.com

The increase in fluorescence is monitored over time using a spectrofluorometer. nih.govresearchgate.netasm.orgasm.orgmdpi-res.com The rate and extent of calcein leakage provide information about the ability of this compound to form pores or disrupt the lipid bilayer. nih.govnih.govresearchgate.netasm.orgasm.org Calcein efflux assays with LUVs have demonstrated that this compound induces significant membrane permeability, supporting the proposed mechanism of action involving the formation of toroidal pores in the bacterial membrane. nih.govnih.govresearchgate.netasm.orgscribd.com Studies using this assay have shown that this compound can induce calcein leakage from negatively charged liposomes even at nanomolar concentrations. nih.govasm.org

Here is a summary of typical purification results for this compound:

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Yield (%)Purification (fold)
Culture Supernatant---1001
Acetone Precipitation-----
Cation-Exchange Chromatography-----
Reverse-Phase HPLC---645,840

Note: Data is representative and based on findings from scientific literature, specific values may vary between studies. asm.org

Here is a summary of the molecular mass determination for this compound:

MethodMolecular Mass (Da)
ESI-TOF MS5,926.50
Calculated*5,898.00

*Calculated mass based on the deduced amino acid sequence (53 amino acids) before considering N-terminal formylation. The observed mass is approximately 28 Da higher than the calculated mass, consistent with N-formylmethionine at the N-terminus. nih.govasm.org

Here is a summary of antimicrobial activity of this compound against selected indicator strains determined by turbidimetric assay:

Indicator StrainMIC (nM)MBC (nM)
Lactococcus lactis ATCC 19435T550
Lactococcus lactis IL1403 W100500
Lactococcus lactis IL1403 R10,00050,000
Bacillus coagulans JCM 2257T75-1000-

Note: Data is representative and based on findings from scientific literature, specific values may vary between studies and are dependent on experimental conditions. asm.orgnih.gov

ATP Efflux Measurement

ATP efflux measurement is a key method used to assess the membrane-permeabilizing activity of this compound on target bacterial cells. This technique quantifies the leakage of intracellular ATP into the surrounding medium upon exposure to the bacteriocin, indicating disruption of the cytoplasmic membrane and loss of membrane integrity asm.orgnih.govasm.orgnih.gov.

Studies have shown that this compound induces rapid ATP efflux from sensitive indicator strains, such as Listeria innocua ATCC 33090T asm.orgnih.gov. The rate and extent of ATP leakage are dependent on the concentration of this compound nih.gov. For instance, at concentrations higher than 0.75 µM, this compound induced ATP efflux within 10 seconds in L. innocua, and this efflux was notably faster than that induced by nisin A at equivalent concentrations nih.gov. Compared to nisin A, this compound induced ATP efflux from a Listeria species strain more rapidly and at a lower concentration asm.orgnih.govasm.org. Research on Staphylococcus aureus biofilms also utilized ATP efflux measurements, showing that this compound caused ATP efflux from biofilm cells, albeit at a higher minimum concentration (1x MIC, 5.0 µM) compared to nisin A (0.25x MIC, 0.625 µM) against the same target nih.gov. The ability of this compound to form large toroidal pores (4.6 to 6.6 nm in diameter) on membranes is believed to facilitate this high-level membrane permeability and subsequent ATP efflux nih.govnih.gov.

The following table summarizes representative data on ATP efflux induced by this compound and nisin A:

BacteriocinConcentration (µM)Indicator StrainTime to Induce EffluxRelative ATP Efflux (RLU)Source
This compound0.75L. innocua ATCC 33090TWithin 10 sHigher than Nisin A nih.gov
This compound1.5L. innocua ATCC 33090TWithin 10 sFaster than Nisin A nih.gov
This compound15L. innocua ATCC 33090TWithin 10 sFaster than Nisin A nih.gov
Nisin A0.75L. innocua ATCC 33090TWithin 10 sLower than this compound nih.gov
Nisin A1.5L. innocua ATCC 33090TWithin 10 sSlower than this compound nih.gov
Nisin A15L. innocua ATCC 33090TWithin 10 sSlower than this compound nih.gov
This compound5.0 (1x MIC)S. aureus MR23 biofilmNot specifiedDetected nih.gov
Nisin A0.625 (0.25x MIC)S. aureus MR23 biofilmNot specifiedDetected nih.gov

Genetic and Molecular Biology Tools for Characterization

Genetic and molecular biology tools are indispensable for understanding the biosynthesis, secretion, immunity, and regulation of this compound.

Gene Disruption and Complementation Studies

Gene disruption and complementation studies are crucial for determining the necessity and specific roles of genes within the this compound biosynthetic gene cluster, lnqQBCDEF researchgate.netnih.govasm.orgasm.org. Comprehensive gene disruption of this cluster has demonstrated that the complete set of lnqQBCDEF genes is necessary for this compound production researchgate.netnih.govasm.org.

Studies involving the disruption of individual genes within the lnqQBCDEF cluster in L. lactis NZ9000 recombinants have provided insights into their functions. Disruption of lnqC, lnqD, lnqE, or lnqF resulted in a complete loss of antimicrobial activity in the culture supernatant, indicating their essential roles in this compound secretion asm.org. A slight activity (800 AU/ml) was detected in an lnqB-deficient recombinant, suggesting a less critical role for lnqB compared to the other genes in secretion asm.org.

Complementation studies have helped to elucidate the roles of these genes in immunity. While the complete lnqBCDEF cluster confers full immunity, the lnqEF genes, encoding an ABC transporter, are essential for sufficient immunity researchgate.netnih.gov. LnqBCD are considered accessory proteins that partially contribute to immunity and support the activity of LnqEF researchgate.netnih.gov. Significant immunity was still observed in an lnqE-deficient recombinant, suggesting potential complementation by other factors, possibly LnqBCD proteins researchgate.netnih.gov. However, immunity was significantly reduced when multiple genes (lnqBCDE) were disrupted researchgate.netnih.gov.

The following table summarizes the effect of gene disruption on this compound secretion and immunity:

Disrupted Gene(s)This compound Secretion (AU/ml)This compound Immunity (fold higher than control)Source
None (pLNQ)25,600Full asm.org
lnqC0Not specified asm.org
lnqD0Not specified asm.org
lnqE0Partial, considerable researchgate.netnih.govasm.org
lnqF0Drastic loss nih.govasm.org
lnqB800>64 nih.govasm.org
lnqBCDENot specifiedDeficient researchgate.netnih.gov
lnqEFNot specifiedEssential for sufficient immunity researchgate.netnih.gov

Plasmid Construction for Expression and Co-expression Studies

Plasmid construction is a fundamental technique for the expression and co-expression of this compound and its associated genes in various host systems, enabling the study of its production, secretion, and immunity mechanisms cabidigitallibrary.orgresearchgate.net. The lnqQ structural gene and the downstream gene cluster (lnqBCDEF) have been cloned into expression vectors for these purposes researchgate.netnih.govasm.orgcabidigitallibrary.orgoup.com.

Studies have utilized plasmids to express the lnqQ gene, sometimes as a fusion protein, in heterologous hosts like Escherichia coli and Bacillus subtilis to facilitate purification and characterization of recombinant this compound researchgate.net. For instance, the lnqQ gene has been cloned into the pET SUMO expression vector for production in E. coli researchgate.net.

Co-expression studies involving plasmids carrying the lnqQ gene and the lnqBCDEF or a subset of these genes have been performed in heterologous hosts like L. lactis NZ9000 nih.govresearchgate.netasm.orgcabidigitallibrary.orgmicrobiologyresearch.org. Overexpression of lnqQ alone in L. lactis NZ9000 resulted in intracellular toxicity, which was suppressed by the co-expression of the orf3q-7q genes (equivalent to lnqBCDEF) nih.govmicrobiologyresearch.orgmdpi.com. This co-expression allowed for the extracellular production of this compound and conferred immunity to the host cells nih.govmicrobiologyresearch.org. A dual-plasmid expression system has also been developed, where the lnqQ structural gene is cloned into a nisin-inducible vector (pIL-PnisA), and the cognate biosynthetic genes (lnqBCDEF) are on a constitutive vector (pMG36c), allowing for controllable expression cabidigitallibrary.org.

Specific plasmids used in this compound research include pLNQ (containing lnqQBCDEF), pMG36c (a constitutive expression vector), and pIL-PnisA ( a nisin-inducible expression vector) researchgate.netnih.govcabidigitallibrary.orgoup.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique used to determine the three-dimensional solution structure of this compound, providing critical insights into its structural features and how they relate to its function nih.govualberta.caualberta.caresearchgate.netscholaris.ca.

The three-dimensional structure of this compound determined by solution NMR shows a root-mean-square deviation (RMSD) of 1.7 Å when compared to the structure of aureocin A53, highlighting their structural similarity nih.govresearchgate.net. Circular dichroism (CD) spectroscopy has also been used to examine the secondary structure of this compound, showing the presence of α-helical structures, particularly in the presence of negatively charged liposomes nih.gov. PSIPRED analysis predicted two α-helices in this compound at positions 4-13 and 38-49 nih.gov.

The elucidated NMR structures provide a basis for understanding the interaction of this compound with bacterial membranes and its pore-forming mechanism nih.govualberta.caualberta.caresearchgate.net.

Q & A

Q. What criteria define a conclusive structure-activity relationship (SAR) for this compound analogs?

  • Framework : Compare analogs using metrics such as helicity (via circular dichroism), hydrophobicity (via HPLC retention time), and MICs. Apply machine learning (e.g., random forest models) to predict activity from physicochemical descriptors.

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